molecular formula C10H11Br3 B6360074 1,2,3-Tribromo-5-(tert-butyl)benzene CAS No. 114895-17-9

1,2,3-Tribromo-5-(tert-butyl)benzene

Cat. No.: B6360074
CAS No.: 114895-17-9
M. Wt: 370.91 g/mol
InChI Key: LUZDLMOAMLFWLZ-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-5-(tert-butyl)benzene: is a brominated aromatic compound with the molecular formula C10H11Br3 and a molecular weight of 370.91 g/mol . This compound is characterized by the presence of three bromine atoms and a tert-butyl group attached to a benzene ring. It is used in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tribromo-5-(tert-butyl)benzene can be synthesized through the bromination of 5-(tert-butyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tribromo-5-(tert-butyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Scientific Research Applications

1,2,3-Tribromo-5-(tert-butyl)benzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of brominated compounds with biological systems.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Tribromo-5-(tert-butyl)benzene is unique due to its specific arrangement of bromine atoms and the tert-butyl group, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2,3-tribromo-5-tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDLMOAMLFWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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